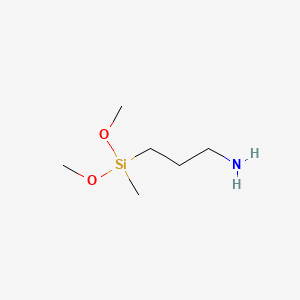

3-(Dimethoxymethylsilyl)propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[dimethoxy(methyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAASQNKCWTPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904533 | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-44-3 | |

| Record name | γ-Aminopropylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethoxymethylsilyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethoxymethylsilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Dimethoxymethylsilyl)propylamine chemical properties and structure

Core Chemical Identity and Structure

3-(Dimethoxymethylsilyl)propylamine, with the CAS number 3663-44-3, is an organosilicon compound recognized for its versatile applications as a coupling agent, adhesion promoter, and surface modifier.[1][2] Its molecular structure incorporates a primary amine group and a dimethoxymethylsilyl group, which allows it to act as a bridge between inorganic materials (like glass and metals) and organic polymers.

Molecular Structure:

The structure of this compound consists of a propyl chain linking a terminal amine group to a silicon atom. The silicon atom is also bonded to a methyl group and two methoxy groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to almost colorless clear liquid with an amine-like odor.[1][3] It is soluble in alcohols and both aliphatic and aromatic hydrocarbons.[1][3]

| Property | Value |

| CAS Number | 3663-44-3 |

| Molecular Formula | C6H17NO2Si |

| Molecular Weight | 163.29 g/mol [1][4] |

| Boiling Point | Min. 200°C at 760 mmHg[1][3] |

| Density | 0.945 g/cm³[1][3] |

| Refractive Index (n25/D) | 1.4200[1][3] |

| Flash Point | 69°C[1][3] |

| pKa | 10.39 ± 0.10 (Predicted)[1][3] |

| EINECS Number | 222-919-8[1] |

| InChI | 1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3[1][3] |

| InChIKey | ZYAASQNKCWTPKI-UHFFFAOYSA-N[1][3] |

| SMILES | CO--INVALID-LINK--(CCCN)OC[1][3] |

Spectroscopic Data

While specific spectra for this compound require direct instrumental analysis, typical spectroscopic features can be predicted based on its functional groups. Documentation for this compound, including NMR, HPLC, and LC-MS, is often available from suppliers.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching: Twin peaks in the range of 3500-3300 cm⁻¹, characteristic of a primary amine.[5]

-

C-H stretching: Absorptions around 3000-2800 cm⁻¹.[5]

-

N-H deformation: A band between 1650-1580 cm⁻¹.[5]

-

C-N stretching: Found in the 1220-1020 cm⁻¹ region.[5]

-

Si-O-C stretching: Strong absorptions are expected in the 1100-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals corresponding to the protons of the methoxy groups, the methyl group on the silicon, the propyl chain, and the amine group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.

-

¹³C NMR: Signals for each unique carbon atom in the methoxy, methyl, and propyl groups would be observed.

-

²⁹Si NMR: A single resonance would be expected, with a chemical shift characteristic of a silicon atom in this chemical environment.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and various fragmentation patterns. A key fragmentation is often the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a prominent peak at m/z 30 ([CH₂=NH₂]⁺).[6]

Synthesis and Experimental Protocols

Synthesis Pathway: A common method for the synthesis of aminosilanes involves the hydrosilylation of an unsaturated amine with a hydridosilane, followed by alkoxylation. For this compound, a likely synthetic route involves the reaction of allylamine with methyldimethoxysilane in the presence of a platinum catalyst.

Caption: Plausible synthesis route for this compound.

General Experimental Protocol for Synthesis:

-

Reactor Setup: A multi-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with methyldimethoxysilane and a platinum catalyst (e.g., Karstedt's catalyst) under a nitrogen atmosphere.

-

Addition of Allylamine: Allylamine is added dropwise from the dropping funnel to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, the mixture is typically heated to ensure the reaction goes to completion. The progress can be monitored by techniques such as GC or NMR.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

General Experimental Workflow for Characterization:

Caption: General workflow for purification and characterization.

Applications in Research and Development

This compound is a bifunctional molecule that serves as a valuable tool in materials science and drug development.

-

Surface Modification: The dimethoxymethylsilyl group can hydrolyze to form silanol groups, which then react with hydroxyl groups on inorganic surfaces (e.g., glass, silica, metal oxides) to form stable covalent bonds. The propylamino group provides a reactive site for further functionalization or interaction with organic matrices.

-

Adhesion Promoter: It is widely used as an adhesion promoter in coatings, adhesives, and sealants to improve the bond between organic polymers and inorganic substrates.[1][2]

-

Coupling Agent: In the manufacturing of composites, it enhances the compatibility and adhesion between inorganic fillers (like fiberglass) and a polymer matrix, leading to improved mechanical properties.

-

Drug Delivery: The amine functionality allows for the conjugation of drugs, targeting ligands, or other biomolecules, while the silane group can be used to anchor these systems to silica-based nanoparticles or surfaces.

Safety and Handling

Hazard Classification:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][8]

-

Skin Sensitization: May cause an allergic skin reaction.[7][8]

-

Corrosive: Classified as a corrosive substance (Hazard Class 8).[1][3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[7][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing mist, vapors, or spray.[7] Keep away from heat, sparks, and open flames.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1][3][4]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7][8]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[7]

-

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, intended for professionals in research and development. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound CAS#: 3663-44-3 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3663-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3663-44-3|this compound|BLD Pharm [bldpharm.com]

- 5. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Dimethoxymethylsilyl)propylamine (CAS: 3663-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethoxymethylsilyl)propylamine, with the CAS number 3663-44-3, is a versatile organosilane compound widely utilized as a coupling agent and surface modifier.[1][2] Its bifunctional nature, possessing a reactive primary amine and hydrolyzable dimethoxymethylsilyl groups, allows it to form stable covalent bonds between inorganic substrates and organic polymers. This unique characteristic makes it an invaluable tool in materials science, nanotechnology, and has potential applications in the biomedical and drug development fields for the surface functionalization of materials. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, experimental protocols, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 3663-44-3 | [2] |

| Molecular Formula | C6H17NO2Si | [2] |

| Molecular Weight | 163.29 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | Approximately 200 °C at 760 mmHg | [3] |

| Density | 0.945 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.4200 at 25 °C | [3] |

| Flash Point | 69 °C | [2] |

| Solubility | Soluble in alcohols, aliphatic, and aromatic hydrocarbons. Reacts with water. | [2][3] |

| Synonyms | 3-Aminopropylmethyldimethoxysilane, γ-Aminopropylmethyldimethoxysilane | [2] |

Mechanism of Action: Silane Coupling

The primary function of this compound as a coupling agent involves a two-step reaction mechanism: hydrolysis and condensation. This process forms a durable bridge between inorganic and organic materials.

-

Hydrolysis: The methoxy groups (-OCH3) attached to the silicon atom are hydrolyzable. In the presence of water, they undergo hydrolysis to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica, or metal oxides, forming stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can also self-condense with other silanol molecules to form a cross-linked polysiloxane network on the surface.

The propylamine group remains available for reaction with a wide range of organic polymers and molecules, thus completing the "coupling" function.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the surface modification of glass or silica substrates and the functionalization of silica nanoparticles.

Surface Modification of Glass/Silica Substrates

This protocol outlines the steps for creating a monolayer of this compound on a glass or silica surface.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene, ethanol, or acetone)

-

Substrates (glass slides, silicon wafers, etc.)

-

Cleaning solution (e.g., Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ), or a suitable detergent)

-

Nitrogen or argon gas

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a detergent solution followed by extensive rinsing with deionized water, or by treatment with Piranha solution for a more aggressive clean. Dry the substrate under a stream of nitrogen or in an oven.

-

Silane Solution Preparation: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a 1-5% (v/v) solution of this compound in the chosen anhydrous solvent.

-

Surface Functionalization: Immerse the cleaned, dry substrates in the silane solution. The reaction time can vary from 30 minutes to several hours, and is typically performed at room temperature or with gentle heating (e.g., 50-70°C) to accelerate the process.

-

Rinsing: After the desired reaction time, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane.

-

Curing: Cure the coated substrates in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate and encourages cross-linking within the silane layer.

-

Final Rinse and Storage: After curing, the substrates can be rinsed again with the solvent and dried with nitrogen. The functionalized surfaces should be stored in a desiccator to prevent degradation from atmospheric moisture.

Functionalization of Silica Nanoparticles

This protocol is adapted from general procedures for the aminosilanization of silica nanoparticles.[4]

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound

-

Ethanol

-

Deionized water

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion: Disperse the silica nanoparticles in ethanol (e.g., 1 g of SiNPs in 25 mL of ethanol) through sonication for approximately 30 minutes to achieve a homogenous suspension.

-

Hydrolysis of Silane: In a separate container, prepare a solution of this compound in deionized water (e.g., 200 mg in 20 mL of water). Stir this solution at room temperature for about 2 hours to allow for the hydrolysis of the methoxy groups.

-

Functionalization Reaction: Add the SiNP suspension to the hydrolyzed silane solution. Heat the reaction mixture to around 70°C and stir continuously for 2-24 hours.

-

Purification: After the reaction, collect the functionalized nanoparticles by centrifugation. Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted silane and byproducts.

-

Drying: Dry the purified amino-functionalized silica nanoparticles in an oven at 80°C for 24 hours. The dried nanoparticles should be stored in a desiccator.

Applications

The primary application of this compound is as a silane coupling agent . It is used to improve the adhesion and compatibility between:

-

Inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices (e.g., epoxy, phenolic, and acrylic resins). This enhances the mechanical properties, such as strength and durability, of the resulting composite materials.

-

Coatings, adhesives, and sealants and inorganic substrates. This improves the bonding strength and water resistance of these formulations.[2]

In the field of nanotechnology , this aminosilane is used for the surface functionalization of nanoparticles . The introduction of primary amine groups onto the surface of nanoparticles allows for the subsequent covalent attachment of a wide range of molecules, including:

-

Biomolecules: Peptides, proteins, antibodies, and DNA for applications in biosensors, bio-imaging, and targeted drug delivery.

-

Organic dyes and fluorescent probes for labeling and imaging purposes.

-

Catalysts for various chemical reactions.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical. Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) and away from sources of ignition and moisture.

Spectroscopic Data

The structural characterization of this compound can be performed using various spectroscopic techniques. Representative data for similar aminosilanes are available in public databases such as SpectraBase.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), Si-O-C stretching (around 1080-1190 cm⁻¹), and Si-C stretching (around 812 cm⁻¹).

¹H NMR Spectroscopy: The proton NMR spectrum would provide signals corresponding to the different proton environments in the molecule, including the protons of the methoxy groups, the propyl chain, and the amine group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for each of the carbon atoms in the methoxy groups and the propyl chain.

Conclusion

This compound is a valuable chemical tool for researchers and professionals in various scientific disciplines. Its ability to effectively couple organic and inorganic materials, along with its utility in surface functionalization, makes it a key component in the development of advanced materials, composites, and potentially, novel drug delivery systems and diagnostic tools. Proper understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide on the Chemical Mechanism of Action of 3-(Dimethoxymethylsilyl)propylamine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Core Mechanism of Action of 3-(Dimethoxymethylsilyl)propylamine

Executive Summary: This document provides a detailed technical overview of the mechanism of action of this compound. It is crucial to note that this compound is not a therapeutic agent and does not possess a pharmacological or biological mechanism of action in the traditional sense. Instead, its "mechanism of action" is chemical, pertaining to its function as a silane coupling agent. This guide will elucidate the chemical pathways through which it modifies surfaces and acts as an adhesion promoter, bridging inorganic and organic materials. The information is presented to be accessible to professionals in scientific fields, clarifying the compound's industrial applications and chemical reactivity.

Introduction: Chemical Identity and Primary Applications

This compound is an organosilane compound with the chemical formula C6H17NO2Si.[1][2][3] It is characterized by a propyl amine functional group and a dimethoxymethylsilyl group. This bifunctional nature is the key to its utility. It is widely used as an additive, surface modifier, and adhesion promoter in various industrial applications, including for materials like glass, plastics, and resins.[1]

The primary applications of this compound include:

-

Coupling Agent: To enhance the adhesion between inorganic substrates (e.g., glass, silica) and organic polymers.

-

Surface Modifier: To alter the surface properties of materials, such as improving wettability or providing a reactive surface for further chemical modification.[1]

-

Adhesion Promoter: In sealants and adhesives to improve the bond strength and durability.[4]

Core Chemical Mechanism of Action

The mechanism of action of this compound as a coupling agent involves a two-step chemical process: hydrolysis followed by condensation.

Step 1: Hydrolysis In the presence of water, the methoxy groups (-OCH3) attached to the silicon atom undergo hydrolysis to form silanol groups (-Si-OH). This reaction is often catalyzed by acid or base. The presence of water is essential for this activation step.[5][6][7]

Step 2: Condensation The newly formed silanol groups are highly reactive. They can undergo condensation reactions in two primary ways:

-

Self-Condensation: Silanol groups can react with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network on the surface of the substrate.[5][6]

-

Surface Reaction: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates (like glass or silica) to form covalent bonds, effectively grafting the molecule onto the surface.

The aminopropyl group of the molecule remains available to interact or react with an organic matrix (e.g., a polymer resin), thus forming a durable bridge between the inorganic and organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H17NO2Si | [1][2] |

| Molecular Weight | 163.29 g/mol | [1][2] |

| CAS Number | 3663-44-3 | [1][2] |

| Density | 0.945 g/mL | [1][2] |

| Refractive Index | 1.4200 (at 25°C) | [1][2] |

| Flash Point | 69°C | [1][2] |

| Solubility | Soluble in alcohols, aliphatic and aromatic hydrocarbons. | [1][2] |

| Appearance | Colorless to almost colorless clear liquid. | [1] |

| Odor | Amine-like. | [1] |

Visualizing the Mechanism of Action

The following diagrams illustrate the chemical pathways involved in the mechanism of action of this compound.

Conceptual Experimental Protocol for Surface Modification

This section outlines a generalized protocol for the surface modification of a glass substrate using this compound.

Objective: To covalently bond this compound to a glass surface to introduce amine functional groups.

Materials:

-

Glass slides

-

This compound

-

Ethanol

-

Deionized water

-

Beakers

-

Ultrasonic bath

-

Oven

Methodology:

-

Substrate Cleaning:

-

Clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

-

Dry the slides under a stream of nitrogen and then in an oven at 110°C for 30 minutes to ensure a dry surface with available hydroxyl groups.

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of this compound in an ethanol/water (95:5 v/v) solvent mixture.

-

Stir the solution for 5-10 minutes to allow for the initial hydrolysis of the methoxy groups.

-

-

Surface Treatment:

-

Immerse the cleaned and dried glass slides in the freshly prepared silane solution.

-

Allow the slides to react for 2 hours at room temperature with gentle agitation.

-

-

Rinsing:

-

Remove the slides from the silane solution.

-

Rinse the slides thoroughly with ethanol to remove any physically adsorbed, unreacted silane.

-

-

Curing:

-

Cure the coated slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds with the glass surface and cross-linking of the silane layer.

-

-

Characterization (Optional):

-

The success of the surface modification can be verified using techniques such as contact angle measurements (to observe changes in surface hydrophilicity), X-ray photoelectron spectroscopy (XPS) (to detect the presence of nitrogen and silicon), or atomic force microscopy (AFM) (to analyze surface morphology).

-

Conclusion

This compound is a versatile chemical compound whose mechanism of action is rooted in the principles of silane chemistry. Its ability to undergo hydrolysis and condensation reactions allows it to form robust covalent bonds with inorganic surfaces, while its amine functionality provides a reactive site for interaction with organic polymers. This dual reactivity makes it an effective coupling agent and adhesion promoter in a wide range of industrial and research applications. It is imperative for researchers and scientists to understand this chemical mechanism of action to effectively utilize this compound in materials science and surface engineering, while also recognizing that it is not intended for and does not have a biological or pharmacological application.

References

- 1. This compound CAS#: 3663-44-3 [m.chemicalbook.com]

- 2. 3663-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C6H17NO2Si | CID 77233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Aminopropyl)-Dimethoxymethylsilane (CAS 3663-44-3) Industry Research 2025 [researchandmarkets.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of 3-(Dimethoxymethylsilyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation reactions of 3-(dimethoxymethylsilyl)propylamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established knowledge from closely related alkoxysilanes, particularly other aminosilanes, to present a thorough understanding of the reaction mechanisms, influencing factors, and expected outcomes. The experimental protocols and quantitative data provided are based on these analogous systems and should be considered as representative examples.

Introduction to this compound

This compound is an organosilicon compound featuring a propyl amine functional group and two hydrolyzable methoxy groups attached to a central silicon atom.[1][2][3][4] This bifunctional nature allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, including coatings, adhesives, and the synthesis of silicone-based materials.[1][5] The key to its functionality lies in the hydrolysis of the methoxy groups to form reactive silanol groups, which then undergo condensation to form stable siloxane bonds (Si-O-Si).

Core Reaction Mechanisms

The transformation of this compound into a polysiloxane network proceeds through a two-step process: hydrolysis and condensation.

Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming a silanol and releasing methanol as a byproduct. This reaction can be catalyzed by either acids or bases.[6][7]

General Hydrolysis Reaction:

R-Si(OCH₃)₂CH₃ + 2H₂O ⇌ R-Si(OH)₂CH₃ + 2CH₃OH (where R = -CH₂CH₂CH₂NH₂)

The hydrolysis typically proceeds in a stepwise manner, with the first methoxy group hydrolyzing more rapidly than the second.

Condensation

The newly formed silanol groups are highly reactive and can condense with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation) to form siloxane bonds. This process results in the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.[6][7]

Water Condensation:

2 R-Si(OH)₂CH₃ ⇌ (CH₃)(OH)Si(R)-O-Si(R)(OH)(CH₃) + H₂O

Alcohol Condensation:

R-Si(OH)₂CH₃ + R-Si(OCH₃)₂CH₃ ⇌ (CH₃)(OH)Si(R)-O-Si(R)(OCH₃)(CH₃) + CH₃OH

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the hydrolysis and condensation of an alkoxysilane like this compound.

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Caption: A typical experimental workflow for studying silane hydrolysis and condensation.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are significantly influenced by several factors:

-

pH: Hydrolysis is generally fastest under acidic (pH < 4) or basic (pH > 10) conditions and slowest at a neutral pH. Condensation is typically slowest around pH 4 and increases in rate at both lower and higher pH values.[7][8] The amino group in this compound can act as an internal catalyst, influencing the local pH and reaction rate.

-

Water Concentration: A sufficient amount of water is necessary for complete hydrolysis. The ratio of water to silane is a critical parameter.

-

Solvent: The reaction is often carried out in a co-solvent like ethanol to ensure miscibility of the silane and water. The type of alcohol can influence the reaction rates.[8]

-

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates.[9]

-

Catalyst: External acid or base catalysts are often used to control the reaction rates. For aminosilanes, the amine functionality itself can act as a catalyst.[8]

Quantitative Data (Based on Analogous Aminosilanes)

The following tables summarize representative kinetic data for the hydrolysis and condensation of aminosilanes, which can be used to estimate the behavior of this compound.

Table 1: Influence of pH on Hydrolysis and Condensation Rates of a Representative Aminosilane

| pH | Relative Hydrolysis Rate | Relative Condensation Rate | Predominant Species |

| < 4 | Fast | Slow to Moderate | Monomeric and small oligomeric silanols |

| 4 - 7 | Slow | Slow | Stable silanol solutions (for a limited time) |

| > 7 | Fast | Fast | Rapid formation of larger polysiloxane structures |

Data compiled from general trends observed for aminosilanes.[7][8]

Table 2: Representative Reaction Times for Hydrolysis of Various Alkoxysilanes

| Silane Type | Catalyst | Solvent | Typical Time for >90% Hydrolysis |

| Aminopropyltriethoxysilane (APES) | None | Ethanol/Water | < 1 hour |

| Glycidoxypropyltrimethoxysilane (GPS) | Acid | Aqueous | Several hours |

| Methyltrimethoxysilane (MTMS) | Acid | Ethanol/Water | 1 - 2 hours |

This table provides a qualitative comparison based on data from analogous systems to indicate the high reactivity of aminosilanes.[8][9]

Experimental Protocols (Representative)

The following are generalized experimental protocols for the hydrolysis and condensation of an aminosilane like this compound, monitored by NMR and FTIR spectroscopy.

Protocol for NMR Monitoring of Hydrolysis and Condensation

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., ethanol-d6).

-

In a separate vial, prepare a D₂O solution with the desired pH, adjusted using a suitable acid (e.g., acetic acid) or base.

-

In an NMR tube, combine the silane solution and the D₂O solution to achieve the desired final concentrations (e.g., 2 wt% silane).[9]

-

-

NMR Spectroscopy:

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at regular time intervals.

-

¹H NMR: Monitor the disappearance of the methoxy proton signal and the appearance of the methanol proton signal.[9]

-

²⁹Si NMR: Monitor the chemical shift changes of the silicon atom as the methoxy groups are replaced by hydroxyl groups and then form siloxane bonds. This allows for the identification of intermediate species (T¹, T², T³ structures).[10]

-

-

Data Analysis:

-

Integrate the relevant peaks in the NMR spectra to quantify the concentration of the starting material, intermediates, and products over time.

-

Calculate the reaction rates from the concentration versus time data.

-

Protocol for FTIR Monitoring of Hydrolysis and Condensation

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

Initiate the reaction by adding a specific amount of water (and catalyst, if required).

-

-

FTIR Spectroscopy:

-

Acquire FTIR spectra of the solution at regular time intervals using an appropriate sampling method (e.g., ATR-FTIR).

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (broad peak around 3200-3700 cm⁻¹) and the Si-O-Si stretching bands (around 1000-1130 cm⁻¹).[11]

-

-

Data Analysis:

-

Measure the peak areas or heights of the characteristic bands to follow the progress of the hydrolysis and condensation reactions.

-

Conclusion

References

- 1. This compound CAS#: 3663-44-3 [m.chemicalbook.com]

- 2. 3663-44-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H17NO2Si | CID 77233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3663-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis of amino silicone resins by three-step method and characterization | Semantic Scholar [semanticscholar.org]

- 6. gelest.com [gelest.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - R Discovery [discovery.researcher.life]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Dimethoxymethylsilyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Dimethoxymethylsilyl)propylamine, a versatile organosilane compound. This document details the core methodologies, experimental protocols, and expected quantitative outcomes, tailored for professionals in research and development.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a hydrolyzable dimethoxymethylsilyl group. This unique structure allows it to act as a coupling agent and surface modifier in a wide range of applications, including materials science and drug delivery systems. The synthesis of this compound is primarily achieved through the hydrosilylation of allylamine with methyldimethoxysilane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3663-44-3 |

| Molecular Formula | C6H17NO2Si |

| Molecular Weight | 163.29 g/mol |

| Boiling Point | Approximately 194 °C at 1013 hPa |

| Density | Approximately 0.945 g/cm³ at 20 °C |

| Refractive Index | Approximately 1.420 at 25 °C |

| Flash Point | Approximately 69 °C |

| Solubility | Soluble in alcohols, aliphatic, and aromatic hydrocarbons |

| Appearance | Colorless to pale yellow liquid |

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the platinum-catalyzed hydrosilylation of allylamine with methyldimethoxysilane. This addition reaction forms a stable silicon-carbon bond.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrosilylation

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Heating mantle with a temperature controller

-

Inert atmosphere (Nitrogen or Argon) supply

-

Methyldimethoxysilane

-

Allylamine

-

Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (solvent)

Procedure:

-

Inert Atmosphere: The reaction apparatus is thoroughly dried and purged with a stream of dry nitrogen or argon to ensure anhydrous and oxygen-free conditions.

-

Reagent Charging: The reaction flask is charged with methyldimethoxysilane and anhydrous toluene. The platinum catalyst is then added under a positive pressure of the inert gas.

-

Heating: The mixture is heated to the desired reaction temperature (typically between 60-100 °C) with vigorous stirring.

-

Allylamine Addition: Allylamine is added dropwise from the dropping funnel to the heated mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials.

-

Reaction Completion: Once the reaction is complete (typically after 2-4 hours), the mixture is cooled to room temperature.

Representative Quantitative Data

The following table provides a representative example of the quantities and expected outcomes for the synthesis.

Table 2: Representative Quantitative Data for Synthesis

| Parameter | Value |

| Methyldimethoxysilane | 1.0 mol |

| Allylamine | 1.1 mol (slight excess) |

| Platinum Catalyst | 10-20 ppm |

| Anhydrous Toluene | 500 mL |

| Reaction Temperature | 80 °C |

| Reaction Time | 3 hours |

| Theoretical Yield | 163.29 g |

| Typical Crude Yield | 85-95% |

| Purity (Crude Product) | 80-90% (by GC) |

Note: This data is representative and actual results may vary based on specific reaction conditions and catalyst activity.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, solvent, and potentially some side-products. Purification is crucial to obtain the high-purity compound required for most applications. The primary method for purification is fractional distillation under reduced pressure.

Purification Workflow

The purification process is outlined in the diagram below:

Caption: Workflow for the purification of this compound.

Experimental Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Vacuum pump and vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-

Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.

-

Charging the Flask: The crude product is charged into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: The system is evacuated to the desired pressure (typically in the range of 1-10 mmHg).

-

Heating: The distillation flask is gently heated.

-

Fraction Collection:

-

Low-boiling fraction: The first fraction to distill will consist of the solvent (toluene) and any unreacted allylamine. This fraction is collected in a separate receiving flask and discarded.

-

Product fraction: As the temperature of the vapor at the top of the column stabilizes at the boiling point of the product at the applied pressure, the receiving flask is changed to collect the pure this compound.

-

High-boiling residue: The distillation is stopped before the flask boils to dryness, leaving a small amount of high-boiling residue.

-

-

Purity Analysis: The purity of the collected product fraction is confirmed using GC or NMR spectroscopy.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and scale, always adhering to appropriate safety measures.

An In-depth Technical Guide to the Safe Handling of 3-(Dimethoxymethylsilyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Dimethoxymethylsilyl)propylamine (CAS No. 3663-44-3), a versatile amino silane compound used as an additive, surface modifier, and adhesive in various research and industrial applications.[1][2] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Chemical Identification and Properties

Synonyms: 3-Aminopropylmethyldimethoxysilane, 3-(Dimethoxymethylsilyl)propan-1-amine[2][3][4]

| Property | Value | Source |

| CAS Number | 3663-44-3 | [1][2][3][5] |

| Molecular Formula | C6H17NO2Si | [6] |

| Molecular Weight | 163.29 g/mol | [1][6] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Odor | Amine-like | [5] |

| Boiling Point | Min. 200°C @ 760 mmHg | [4][5] |

| Flash Point | 69°C (156.2°F) | [1][4][5] |

| Density | 0.945 g/mL at 25°C | [1][4][5] |

| Refractive Index | 1.4200 @ 25°C | [1][4][5] |

| Solubility | Soluble in alcohols, aliphatic and aromatic hydrocarbons. | [1][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosivity and combustibility.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Danger

Hazard Pictogram:

-

corrosion

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent personal exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling vapors, especially in poorly ventilated areas. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and preventing accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).

-

Recommended storage temperature is between 2-8°C.[1][4][5][6]

-

Store locked up and away from incompatible materials.[5]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation and remove all sources of ignition.

-

Wear appropriate PPE as described in Section 3.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Wash the spill area with detergent and water.

Disposal:

-

Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.

-

Do not pour down the drain or dispose of with regular waste.

Experimental Protocols

The following is a generic protocol for a surface modification procedure using this compound. This protocol should be adapted based on the specific requirements of the experiment and performed in a chemical fume hood.

Objective: To functionalize a glass substrate with amine groups.

Materials:

-

This compound

-

Anhydrous toluene

-

Glass substrates

-

Nitrogen gas

-

Oven

-

Schlenk flask and line

Procedure:

-

Substrate Preparation:

-

Clean the glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrates in an oven at 110°C for at least 2 hours and then cool to room temperature under a stream of nitrogen.

-

-

Reaction Setup:

-

Place the dried glass substrates in a Schlenk flask.

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

-

Silanization:

-

In a separate flask under nitrogen, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Transfer the silane solution to the Schlenk flask containing the substrates via a cannula.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

-

Post-Reaction Workup:

-

Remove the substrates from the silane solution.

-

Rinse the substrates with fresh anhydrous toluene to remove any unreacted silane.

-

Cure the functionalized substrates in an oven at 110°C for 30-60 minutes.

-

-

Storage:

-

Store the amine-functionalized substrates in a desiccator until further use.

-

Visual Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Emergency First Aid Procedures for Exposure.

References

- 1. This compound CAS#: 3663-44-3 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 3-(Diethoxymethylsilyl)propylamine | C8H21NO2Si | CID 18511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3663-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 3663-44-3 [amp.chemicalbook.com]

- 6. 3663-44-3|this compound|BLD Pharm [bldpharm.com]

Navigating the Solution: A Technical Guide to the Solubility of 3-(Dimethoxymethylsilyl)propylamine in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethoxymethylsilyl)propylamine, a versatile organosilane compound critical in various industrial and research applications. Addressed to researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines experimental methodologies for its determination, and presents key chemical behaviors through detailed visualizations.

Executive Summary

This compound is an aminosilane coupling agent widely utilized to enhance the adhesion between inorganic substrates and organic polymers. Its efficacy is intrinsically linked to its solubility and behavior in various organic solvents. This guide synthesizes the current understanding of its solubility, providing a foundational resource for formulation development, reaction optimization, and material science innovation. While specific quantitative solubility data is not extensively available in public literature, this guide presents a thorough qualitative analysis and a framework for its empirical determination.

Solubility Profile

General solubility information indicates that this compound is soluble in a range of common organic solvents. This solubility is attributed to its molecular structure, which features both polar (amine) and non-polar (alkyl and methoxysilyl) functionalities.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble[1][2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble[1][2] |

| Water | Slightly soluble to insoluble[3] |

Note: "Soluble" indicates that the compound is generally miscible or forms a solution, though the precise concentration limits are not specified in the cited sources.

Key Chemical Reactions in Solution: Hydrolysis and Condensation

The utility of this compound as a coupling agent is predicated on its ability to undergo hydrolysis and condensation reactions. The presence of water, even in trace amounts within an organic solvent, can initiate these transformations.

The hydrolysis of the methoxysilyl groups leads to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups on inorganic surfaces or with other silanol molecules to form stable siloxane bonds (-Si-O-Si-).

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Methodology:

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the vial to rest at the constant temperature for a period to let the undissolved solute settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis:

-

Accurately weigh the collected sample of the saturated solution.

-

Transfer the sample to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the dish containing the solute residue.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) x 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses).

-

Consult the Safety Data Sheet (SDS) for both the silane and the chosen solvent before commencing work.

Conclusion

This compound exhibits broad solubility in common organic solvents such as alcohols and hydrocarbons, a characteristic that underpins its versatility as a coupling agent. While quantitative solubility data remains a gap in the existing literature, the experimental protocol detailed in this guide provides a robust framework for its determination. Understanding the interplay between its solubility and its propensity for hydrolysis and condensation is paramount for the successful application of this compound in advanced materials and formulations. Further research to quantify its solubility in a wider range of solvents will undoubtedly contribute to the optimization of processes across the chemical industry.

References

An In-depth Technical Guide to 3-(Dimethoxymethylsilyl)propylamine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethoxymethylsilyl)propylamine is an organosilane compound that plays a crucial role as a versatile molecular linker and surface modification agent. Its bifunctional nature, featuring a terminal primary amine and a hydrolyzable dimethoxymethylsilyl group, allows for the covalent linkage of organic moieties to inorganic substrates. This property makes it an invaluable tool in materials science, nanotechnology, and particularly in the field of drug delivery, where the functionalization of nanoparticles is paramount for targeted therapies. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its application in surface modification, and an outline of its synthesis and spectral characteristics.

Core Properties and Data

The molecular formula for this compound is C6H17NO2Si, and its molecular weight is 163.29 g/mol .[1][2] The key physicochemical properties of this compound are summarized in the table below, providing a consolidated resource for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C6H17NO2Si | [1][2] |

| Molecular Weight | 163.29 g/mol | [1][2] |

| CAS Number | 3663-44-3 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Odor | Amine-like | [2] |

| Density | 0.945 g/cm³ | [2] |

| Boiling Point | Min. 200°C at 760 mmHg | [2] |

| Flash Point | 69°C | [2] |

| Refractive Index | 1.4200 at 25°C | [2] |

| Solubility | Soluble in alcohols, and aliphatic and aromatic hydrocarbons. Reacts with water. | [1][2] |

| pKa | 10.39 ± 0.10 (Predicted) | [2] |

Synthesis

The synthesis of this compound can be achieved through the hydrosilylation of allylamine with methyldimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst.

A general synthetic pathway is illustrated below:

Caption: General synthesis scheme for this compound.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, high-resolution spectrum for this specific molecule is not readily found, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons on the silicon atom (around 3.5 ppm), the methyl protons on the silicon (a singlet around 0.1 ppm), and the three methylene groups of the propyl chain (in the range of 0.5-2.8 ppm). The amine protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The methyl carbon attached to the silicon will be at a low chemical shift, while the methoxy carbons will be around 50 ppm. The three carbons of the propyl chain will have distinct shifts influenced by their proximity to the silicon atom and the amine group.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: "Twin peaks" characteristic of a primary amine are expected in the region of 3300-3500 cm⁻¹.[3]

-

C-H Stretching: Absorptions from the methyl and methylene groups will be present around 2800-3000 cm⁻¹.[3]

-

N-H Bending: A deformation vibration band for the primary amine is expected around 1580-1650 cm⁻¹.[3]

-

Si-O-C Stretching: Strong bands corresponding to the Si-O-C linkages will be prominent in the 1080-1190 cm⁻¹ region.

-

C-N Stretching: This vibration is expected in the 1020-1220 cm⁻¹ range.[3]

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol describes a general method for the functionalization of silica nanoparticles (SNPs) with this compound, a critical step for preparing nanocarriers for drug delivery.[5][6]

Materials:

-

Silica Nanoparticles (SNPs)

-

This compound

-

Anhydrous Toluene or Ethanol

-

Deionized Water

-

Ammonia solution (for Stöber method of SNP synthesis, if applicable)

-

Tetraethylorthosilicate (TEOS) (for Stöber method)

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Synthesis and Preparation of Silica Nanoparticles:

-

If starting from precursors, synthesize SNPs using the Stöber method by the hydrolysis and condensation of TEOS in an ethanol/water/ammonia mixture.[6]

-

If using pre-synthesized SNPs, ensure they are well-dispersed in an appropriate solvent like ethanol. Wash the nanoparticles by repeated centrifugation and redispersion in fresh ethanol to remove any residual reactants.

-

-

Surface Activation (Hydroxylation):

-

For efficient silanization, the surface of the SNPs should be rich in hydroxyl (-OH) groups. This is often an inherent property of SNPs synthesized by the Stöber method. If necessary, the surface can be activated by treatment with an acid (e.g., HCl) followed by thorough washing with deionized water.

-

-

Silanization with this compound:

-

Disperse the prepared SNPs in anhydrous toluene or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add this compound to the SNP suspension. The amount added will depend on the desired surface coverage and the surface area of the nanoparticles.

-

Heat the mixture to reflux (e.g., 70-110°C, depending on the solvent) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification of Functionalized Nanoparticles:

-

After the reaction, cool the mixture to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with the reaction solvent (toluene or ethanol) to remove any unreacted silane and by-products. This is typically done through repeated cycles of centrifugation and redispersion.

-

Finally, dry the amine-functionalized SNPs under vacuum.

-

The overall workflow is depicted in the following diagram:

Caption: Workflow for nanoparticle functionalization and subsequent bioconjugation.

Applications in Drug Development

The primary application of this compound in a drug development context is in the creation of sophisticated drug delivery vehicles.[7][8] The terminal amine group on the functionalized nanoparticle surface serves as a versatile anchor point for the covalent attachment of various moieties:

-

Therapeutic Agents: Drugs can be conjugated to the nanoparticle surface, allowing for controlled release and targeted delivery.

-

Targeting Ligands: Molecules such as antibodies, peptides, or aptamers can be attached to direct the nanoparticles to specific cells or tissues, enhancing efficacy and reducing off-target side effects.

-

Imaging Agents: Fluorescent dyes or contrast agents can be conjugated for diagnostic and tracking purposes.

The logical relationship for creating a targeted drug delivery system is as follows:

Caption: Logical steps in constructing a targeted drug delivery nanoparticle.

Conclusion

This compound is a key enabling chemical for advanced applications in research and pharmaceutical development. Its well-defined properties and reactivity allow for the robust and reproducible surface modification of a wide range of materials. For drug development professionals, its utility in the functionalization of nanoparticles opens up a myriad of possibilities for creating next-generation targeted therapeutics and diagnostics. This guide provides the foundational technical information required for the effective utilization of this versatile compound in a research setting.

References

- 1. 3-(Diethoxymethylsilyl)propylamine | C8H21NO2Si | CID 18511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Dimethylaminopropylamine(109-55-7) 1H NMR spectrum [chemicalbook.com]

- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]

- 8. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Dimethoxymethylsilyl)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organosilane, 3-(Dimethoxymethylsilyl)propylamine (CAS No. 3663-44-3). This compound, featuring both an amino group and hydrolyzable methoxysilyl functionality, is of significant interest in materials science, surface modification, and as a linker in bioconjugation and drug delivery systems. Understanding its spectral characteristics is crucial for its identification, quality control, and for studying its interactions in various applications.

Molecular Structure

The structure of this compound is foundational to interpreting its spectroscopic data. The molecule consists of a propyl chain linking a primary amine to a silicon atom, which is further bonded to a methyl group and two methoxy groups.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note: As experimental spectra for this specific compound are not publicly available in spectral databases, the presented data is based on predictive models and analysis of closely related structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 3H | Si-CH ₃ |

| ~0.5 | Triplet | 2H | Si-CH ₂-CH₂-CH₂-NH₂ |

| ~1.1 | Singlet (broad) | 2H | -NH ₂ |

| ~1.5 | Sextet | 2H | Si-CH₂-CH ₂-CH₂-NH₂ |

| ~2.7 | Triplet | 2H | Si-CH₂-CH₂-CH ₂-NH₂ |

| ~3.5 | Singlet | 6H | Si-(OCH ₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -5.0 | Si-C H₃ |

| ~ 10.0 | Si-C H₂-CH₂-CH₂-NH₂ |

| ~ 27.0 | Si-CH₂-C H₂-CH₂-NH₂ |

| ~ 45.0 | Si-CH₂-CH₂-C H₂-NH₂ |

| ~ 50.0 | Si-(OC H₃)₂ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 2940, 2840 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (methylene) |

| 1090 | Strong, Broad | Si-O-C stretch |

| 820 | Strong | Si-C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 163 | Low | [M]⁺ (Molecular Ion) |

| 148 | Medium | [M - CH₃]⁺ |

| 132 | Medium | [M - OCH₃]⁺ |

| 102 | High | [M - CH₂CH₂NH₂]⁺ |

| 75 | High | [CH₃Si(OCH₃)₂]⁺ |

| 30 | Very High | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -10 to 220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 10-200.

-

Source temperature: 200-250 °C.

-

-

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Caption: A generalized workflow for the spectroscopic characterization.

Thermal Stability of 3-(Dimethoxymethylsilyl)propylamine Coatings: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of coatings derived from 3-(Dimethoxymethylsilyl)propylamine. Understanding the thermal behavior of these aminosilane coatings is critical for their application in fields requiring high-temperature processing or operation, such as in the manufacturing of medical devices, electronics, and advanced materials. This document outlines the fundamental degradation mechanisms, presents representative thermal stability data, details experimental protocols for coating application and analysis, and visualizes key processes and pathways.

Introduction to this compound Coatings

This compound is an organofunctional aminosilane commonly utilized as a coupling agent and surface modifier. When applied to a substrate, it undergoes hydrolysis and condensation to form a durable polysiloxane network that is covalently bonded to the surface. The aminopropyl group provides a reactive site for the covalent immobilization of biomolecules, drugs, or other functional moieties. The thermal stability of this silane layer is a crucial factor that dictates the operational limits and reliability of the functionalized surface.

General Thermal Degradation Mechanisms of Aminosilane Coatings

The thermal degradation of a cured this compound coating is a multi-stage process, typically investigated using thermogravimetric analysis (TGA). The degradation generally proceeds as follows:

-

Initial Weight Loss (50°C - 200°C): This initial phase of mass loss is primarily attributed to the desorption of physically adsorbed water and residual solvents (e.g., methanol and water) that are byproducts of the hydrolysis and condensation reactions during the initial coating formation. Any unreacted, volatile silane monomers may also be removed in this temperature range.

-

Decomposition of the Organic Moiety (200°C - 600°C): This is the principal stage of degradation where the organic part of the silane, the aminopropyl group, undergoes decomposition. This process involves the cleavage of C-N and C-C bonds within the propyl chain.

-

Siloxane Backbone Degradation (>600°C): At very high temperatures, the inorganic Si-O-Si backbone of the polysiloxane network begins to degrade. This stage is characterized by a slower rate of mass loss and results in a stable inorganic residue, typically silica (SiO₂).

Quantitative Thermal Stability Data

While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in peer-reviewed literature, the following table summarizes representative data for analogous short-chain aminosilane coatings to provide a comparative baseline. The data presented here is illustrative of the expected thermal behavior.

| Silane Coating | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (°C) | Mass Loss in Organic Decomposition Stage (%) | Final Residue at 800°C (%) |

| Representative Aminopropyl Silane | ~250 - 300 | ~350 - 450 | ~30 - 50 | ~40 - 60 |

| (3-Aminopropyl)triethoxysilane (APTES) | ~280 | ~380 | ~45 | ~50 |

| (3-Aminopropyl)trimethoxysilane (APTMS) | ~270 | ~370 | ~42 | ~53 |

Note: The exact values can vary depending on the substrate, coating thickness, curing conditions, and the atmosphere during TGA analysis.

Experimental Protocols

Protocol for Application of this compound Coating

This protocol describes a general procedure for the application of a this compound coating onto a silica-based substrate (e.g., glass slide, silicon wafer).

-

Substrate Preparation:

-

Thoroughly clean the substrate by sonication in a series of solvents, for example, acetone, isopropanol, and deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen gas.

-

To ensure a high density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood).

-

-

Silane Solution Preparation:

-

Prepare a 1-5% (v/v) solution of this compound in a solvent suitable for hydrolysis, such as a mixture of ethanol and water (e.g., 95:5 v/v).

-